molecular formula C24H21FN4O3 B2842416 (E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941941-91-9

(E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2842416
CAS No.: 941941-91-9
M. Wt: 432.455
InChI Key: UQRVQDMDOHYMCR-XAYXJRQQSA-N
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Description

(E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of fluorine and methoxy groups in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The synthesis begins with the preparation of the quinazolinone core. This can be achieved by reacting anthranilic acid with an appropriate aldehyde under acidic conditions to form the quinazolinone ring.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the 4-fluorophenyl group. This can be done through a nucleophilic substitution reaction using 4-fluoroaniline and a suitable electrophile.

    Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group is introduced via a Friedel-Crafts alkylation reaction, where 4-methoxyphenethyl chloride is reacted with the quinazolinone intermediate in the presence of a Lewis acid catalyst.

    Formation of the Urea Derivative: Finally, the urea derivative is formed by reacting the intermediate with an isocyanate under mild conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and pharmacological properties.

Scientific Research Applications

(E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with its pharmacological effects.

    Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of quinazolinone derivatives.

    Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-chlorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
  • (E)-1-(4-bromophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
  • (E)-1-(4-methylphenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Uniqueness

The uniqueness of (E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea lies in the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of the compound, making it a valuable candidate for drug development.

Biological Activity

(E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound belonging to the class of quinazolinone derivatives. Its unique structural features suggest potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula and properties:

PropertyValue
Molecular FormulaC24H21FN4O3
Molecular Weight432.455 g/mol
IUPAC NameThis compound

The presence of a fluorophenyl group and a methoxyphenethyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzyme Activity : The compound is believed to interact with specific enzymes involved in cancer progression and inflammatory processes. These interactions can inhibit tumor cell proliferation and modulate inflammatory responses.
  • Receptor Binding : Research indicates potential binding affinity to receptors associated with cell signaling pathways that regulate apoptosis and cell survival.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Cell Line Studies : In vitro assays using various cancer cell lines (e.g., breast, lung, and colon cancer) demonstrated that the compound significantly inhibits cell proliferation. For instance, it exhibited an IC50 value in the micromolar range against MCF-7 breast cancer cells.
  • Mechanistic Insights : The compound induced apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

  • Cytokine Modulation : In vitro studies showed that treatment with the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages.
  • Animal Models : In vivo experiments using rodent models of inflammation indicated a reduction in edema and pain responses when administered at therapeutic doses.

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stacks against similar compounds:

Compound NameStructure FeaturesBiological Activity
(E)-1-benzyl-3-(3-(4-methoxyphenethyl)-2-oxoquinazolin)ureaBenzyl group instead of fluorophenylAnticancer
5-Methylquinazoline derivativesMethyl substitution on quinazolineAntimicrobial
2-OxoquinazolinesBasic quinazoline structureAnti-inflammatory

Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer models. The results indicated a significant reduction in tumor size in xenograft models when treated with this compound compared to controls.

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The findings revealed that administration led to decreased joint swelling and pain scores, correlating with reduced levels of inflammatory markers.

Properties

CAS No.

941941-91-9

Molecular Formula

C24H21FN4O3

Molecular Weight

432.455

IUPAC Name

1-(4-fluorophenyl)-3-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C24H21FN4O3/c1-32-19-12-6-16(7-13-19)14-15-29-22(20-4-2-3-5-21(20)27-24(29)31)28-23(30)26-18-10-8-17(25)9-11-18/h2-13H,14-15H2,1H3,(H2,26,28,30)

InChI Key

UQRVQDMDOHYMCR-XAYXJRQQSA-N

SMILES

COC1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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